1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine
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Overview
Description
1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine is a compound that features a unique combination of a pyrrolidine ring and a dihydrothiophene ring with a phenyl substituent
Preparation Methods
The synthesis of 1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dihydrothiophene ring can also participate in electron transfer reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(5-Phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which have different biological profiles and applications.
Thiophene derivatives: Compounds like 2,3,5-trisubstituted thiophenes and aminothiophenes, which have diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
106634-40-6 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
1-(5-phenyl-2,3-dihydrothiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C14H17NS/c1-2-6-12(7-3-1)14-10-13(11-16-14)15-8-4-5-9-15/h1-3,6-7,10,13H,4-5,8-9,11H2 |
InChI Key |
MJADNLMCHVRVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CSC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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